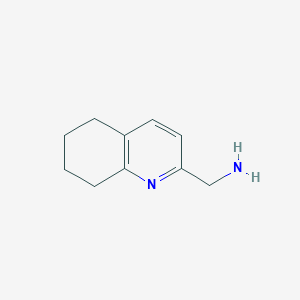

5,6,7,8-Tetrahydroquinolin-2-ylmethanamine

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROUBOHYEHBANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351972-02-5 | |

| Record name | 5,6,7,8-tetrahydroquinolin-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5,6,7,8-Tetrahydroquinolin-2-ylmethanamine (THQ) is an organic compound with the molecular formula C₁₀H₁₄N₂. It belongs to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities and potential pharmacological applications. This article explores the biological activity of THQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

THQ features a unique bicyclic structure consisting of a quinoline framework with a methanamine substituent at the 2-position. This structural configuration is believed to contribute to its biological properties, particularly in modulating various biochemical pathways.

Research indicates that THQ may interact with several biological targets, including:

- Protein Kinases : THQ can potentially bind to various protein kinases, which play critical roles in cellular signaling and regulation.

- CXCR4 Receptor : Similar compounds have shown efficacy as CXCR4 antagonists, suggesting that THQ could inhibit cancer progression by targeting this chemokine receptor .

- Cell Cycle Regulation : Compounds within the tetrahydroquinoline class have demonstrated the ability to induce apoptosis and affect cell cycle phases in cancer cell lines .

Anticancer Properties

Several studies have highlighted the anticancer potential of THQ and its derivatives:

- Cytotoxicity : THQ exhibits significant cytotoxic effects against various cancer cell lines. For instance, enantiomers of related compounds have shown IC50 values ranging from 5.4 to 17.2 μM against human tumor cell lines such as HT-29 (colorectal adenocarcinoma) and A2780 (ovarian carcinoma) .

- Mechanistic Insights : Research indicates that THQ derivatives can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells, leading to apoptosis .

Anti-inflammatory Properties

THQ has also been studied for its anti-inflammatory effects. The compound's ability to modulate biochemical pathways suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Experimental Findings

-

Synthesis and Evaluation : A study synthesized a library of tetrahydroquinoline derivatives, including THQ. The most active compounds were evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Compound Name IC50 (μM) Target (R)-5a 5.4 Cancer Cell Lines (S)-5a 17.2 Cancer Cell Lines - Mechanistic Studies : In vitro tests revealed that certain tetrahydroquinoline derivatives inhibit specific enzymes involved in disease pathways, showcasing their potential as therapeutic agents.

Comparative Analysis with Related Compounds

The biological activity of THQ can be compared with other tetrahydroquinoline derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5,6,7,8-Tetrahydroquinolin-8-amine | Similar bicyclic structure but lacks methanamine | Potentially higher bioactivity due to NH₂ group |

| 1-Methyl-5,6,7,8-tetrahydroquinoline | Methyl substitution at nitrogen | Altered pharmacokinetics and solubility |

| 4-Aminoquinoline | Different ring structure | Known for antimalarial activity |

The unique substitution pattern of THQ enhances its biological activity compared to other similar compounds.

Scientific Research Applications

Medicinal Chemistry

5,6,7,8-Tetrahydroquinolin-2-ylmethanamine has garnered attention for its potential pharmacological properties:

- Anticancer Activity : Research has shown that tetrahydroquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) cells. The incorporation of chiral tetrahydroquinoline moieties into drug design is being explored as a strategy to enhance therapeutic efficacy .

- Neuroprotective Effects : Studies indicate that this compound may protect neurons from oxidative stress and apoptosis, suggesting its potential in treating neurodegenerative diseases.

- Antimicrobial Properties : Preliminary investigations reveal that tetrahydroquinoline derivatives may show antimicrobial activity against several bacterial strains, indicating their utility in developing new antibiotics .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis:

- Pharmaceutical Intermediates : It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-malarial drugs. Its ability to form complexes with different functional groups allows for the creation of diverse pharmaceutical agents .

- Agrochemicals : The compound is also employed in the production of pesticides such as herbicides and insecticides. For instance, it can be transformed into MCPA, a widely used herbicide in agriculture .

Industrial Applications

In addition to its roles in research and pharmaceuticals, this compound finds applications in several industrial sectors:

- Dyes and Pigments : It acts as an intermediate in the synthesis of dyes used in textiles and other materials .

- Corrosion Inhibitors : The compound can function as a corrosion inhibitor for metals exposed to acidic and alkaline environments .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 5,6,7,8-Tetrahydroquinolin-2-ylmethanamine and key analogs:

Table 1: Comparative Analysis of Tetrahydroquinoline and Related Derivatives

Structural and Electronic Differences

- Positional Isomerism : The methanamine group’s position (2-, 4-, or 8-) significantly impacts electronic distribution. For example, the 8-amine derivative (C9H12N2) has a lower molecular weight due to the absence of a methylene spacer compared to the 2-ylmethanamine analog .

- Core Variations: The naphthalene derivative (C11H15N) lacks a nitrogen atom in its fused ring system, reducing polarity compared to tetrahydroquinolines .

- Functional Groups : Ketone-containing derivatives (e.g., 2-methyl-4-one) exhibit higher electrophilicity at the 4-position, influencing reactivity in substitution or condensation reactions .

Preparation Methods

Catalytic Hydrogenation of Quinoline Derivatives

Process : The most common approach involves catalytic hydrogenation of quinoline or substituted quinoline derivatives using hydrogen gas in the presence of catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Conditions : Typically conducted under mild conditions—room temperature and atmospheric pressure—to selectively reduce the quinoline ring to the tetrahydroquinoline moiety without over-reduction.

Outcome : This method yields the tetrahydroquinoline core efficiently, which can then be functionalized to introduce the methanamine group at the 2-position.

Industrial Scale : Industrial production often uses continuous flow reactors to optimize reaction efficiency and yield, with attention to minimizing environmental impact by exploring metal-free catalysts or green chemistry alternatives.

Functionalization via Schiff Base Formation and Reduction

Procedure : Starting from 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, the primary amine reacts with aldehydes at low temperature (0 °C) to form Schiff bases over approximately 8 hours.

Reduction : The imine intermediate is then reduced, also at 0 °C, to yield the corresponding amine derivatives, including 5,6,7,8-tetrahydroquinolin-2-ylmethanamine.

Yields : Schiff base formation typically achieves 65–70% yield, while subsequent reduction yields are lower, around 35–40%.

Purification : Products are purified by washing with tert-butyl methyl ether without requiring chromatographic steps.

Characterization : Confirmed by 1H-NMR, 13C-NMR, and mass spectrometry.

Halogenation and Subsequent Substitution

Intermediate Formation : Quinoline derivatives can be converted into 2-chlorotetrahydroquinoline intermediates through chlorination using reagents such as PhP(O)Cl2.

Substitution : The chloro group at the 2-position can be substituted by nucleophiles such as amines to introduce the methanamine functionality.

Oxidation and Hydrolysis Steps : Additional steps involving oxidation to N-oxides and hydrolysis can be employed to functionalize the 8-position, but these are more relevant for substituted derivatives.

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Quinoline or derivatives | H2 gas, Pd/C or Raney Ni, RT, atm. pressure | High (varies) | Mild conditions, scalable, common industrial route |

| Schiff Base Formation & Reduction | 2-Methyl-5,6,7,8-tetrahydroquinoline | Aldehyde (1 eq), EtOH, 0 °C, 8 h; reduction at 0 °C | 65–70 (Schiff base), 35–40 (reduction) | Requires low temperature to avoid by-products |

| Halogenation & Nucleophilic Substitution | Quinoline derivatives | PhP(O)Cl2 for chlorination; nucleophiles for substitution | Moderate | Multi-step, allows functional group diversification |

The Schiff base approach allows synthesis of a small library of substituted tetrahydroquinoline derivatives, with the primary amine’s high reactivity necessitating low-temperature conditions to minimize side reactions and by-products.

Catalytic hydrogenation is favored for its simplicity and efficiency, especially using Pd/C catalysts under mild conditions, enabling selective partial reduction of quinoline to the tetrahydroquinoline ring system.

Halogenation followed by nucleophilic substitution provides a versatile route to functionalize the 2-position, although it involves more steps and requires careful control of reaction conditions to avoid over-oxidation or unwanted side-products.

Characterization of synthesized compounds typically involves advanced NMR techniques (1H and 13C), mass spectrometry with electrospray ionization, and HPLC for purity and logP determination.

The preparation of this compound is well-established through several synthetic routes:

Catalytic hydrogenation of quinoline derivatives is the most straightforward and industrially viable method.

Schiff base formation followed by reduction offers a controlled synthesis route for substituted derivatives but with moderate yields.

Halogenation and nucleophilic substitution provide synthetic flexibility for further functionalization.

Each method has specific advantages depending on the desired scale, substitution pattern, and application. The choice of method is guided by factors such as yield, purity, scalability, and environmental considerations.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5,6,7,8-Tetrahydroquinolin-2-ylmethanamine?

Answer:

The synthesis typically involves reductive amination or cyclization strategies. For example, quinoline derivatives can undergo hydrogenation using palladium or platinum catalysts to reduce the aromatic ring system. A detailed protocol includes:

- Reacting 2-cyanoquinoline with LiAlH₄ under anhydrous conditions to yield the primary amine.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Key parameters include temperature control (0–5°C during reduction) and inert atmosphere (N₂/Ar) to prevent oxidation . Enantioselective synthesis may employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:

- X-ray crystallography : Resolves absolute configuration and conformational preferences, especially for chiral derivatives. Data refinement via SHELXL is standard .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., amine proton shifts at δ 1.5–2.5 ppm; aromatic protons at δ 6.5–8.0 ppm). NOESY confirms spatial proximity of protons in rigid structures .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 149.12 for C₉H₁₂N₂) and fragmentation patterns .

Advanced: How can enantiomers of this compound be resolved for stereochemical studies?

Answer:

- Chiral resolving agents : Use (R)- or (S)-mandelic acid to form diastereomeric salts, separable via recrystallization .

- HPLC with chiral columns : Employ cellulose-based CSPs (Chiralpak® IC) with hexane/isopropanol gradients. Retention time differences >2 min indicate successful resolution .

- Vibrational Circular Dichroism (VCD) : Confirms enantiomeric excess (ee) by comparing experimental and calculated spectra .

Advanced: What catalytic applications are reported for derivatives of this compound?

Answer:

- Ring-opening polymerization (ROP) : Iron(II) complexes with this compound ligands catalyze ε-caprolactone polymerization. Activity correlates with ligand steric bulk (e.g., isopropyl substituents increase TOF to 500 h⁻¹) .

- Chiroptical materials : Iridium(III) complexes exhibit circularly polarized luminescence (CPL) with dissymmetry factors (gₗᵤₘ) up to 1.5×10⁻³, useful in OLEDs .

Advanced: How do structural modifications influence biological activity in derivatives?

Answer:

- N-alkylation : Adding methyl/ethyl groups enhances lipophilicity (logP +0.5–1.0), improving blood-brain barrier penetration for CNS targets .

- Substituent position : 2-Methyl derivatives show higher CXCR4 antagonism (IC₅₀ = 13 nM vs. 50 nM for unsubstituted analogs) due to optimized receptor binding .

- Metal coordination : Copper(II) complexes exhibit nuclease activity via ROS generation, relevant in anticancer studies .

Advanced: What mechanistic insights explain its catalytic activity in polymerizations?

Answer:

Iron(II) complexes operate via a coordination-insertion mechanism :

Monomer activation : ε-Caprolactone coordinates to the Fe center, polarizing the carbonyl group.

Chain propagation : The alkoxide ligand attacks the activated monomer, followed by ring-opening.

Kinetic studies (Eyring plots) reveal ΔG‡ = 75 kJ/mol, consistent with a rate-limiting insertion step .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation (PEL = 5 mg/m³) .

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Storage : Keep in amber vials under N₂ at –20°C to prevent degradation .

Advanced: How do ligand substituents affect catalytic efficiency in transition-metal complexes?

Answer:

- Steric effects : Bulky groups (e.g., L3 with isopropyl) reduce catalytic TOF by 30% due to hindered monomer access .

- Electronic effects : Electron-withdrawing groups (e.g., Cl in L4) increase metal electrophilicity, accelerating monomer activation (TOF +20%) .

- Comparative studies : DFT calculations (B3LYP/6-31G*) correlate Hammett σ values with turnover numbers .

Advanced: What computational approaches predict reactivity and binding modes?

Answer:

- Docking simulations (AutoDock Vina) : Model CXCR4 binding, showing hydrogen bonds between the amine group and Asp171/Glu288 residues .

- Molecular dynamics (MD) : Simulate polymer chain growth in ROP, revealing solvent (toluene) stabilization of transition states .

- QSAR models : Use MLR analysis to correlate logP, polar surface area, and IC₅₀ values for antimicrobial derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.